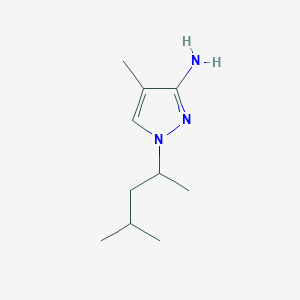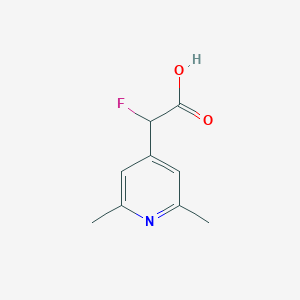
3-Bromo-4-(1-phenylethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(1-phenylethoxy)oxolane is a chemical compound with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenylethoxy group, and an oxolane ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3-Bromo-4-(1-phenylethoxy)oxolane typically involves the reaction of 3-bromooxolane with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Bromo-4-(1-phenylethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxolane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxolanes, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
3-Bromo-4-(1-phenylethoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and phenylethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
3-Bromo-4-(1-phenylethoxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-(cyclopentylmethoxy)oxolane: This compound has a cyclopentylmethoxy group instead of a phenylethoxy group, which affects its reactivity and applications.
3-Bromo-4-(methoxy)oxolane:
4-Bromo-3-(1-phenylethoxy)oxolane: The position of the bromine atom is different, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
OVZRYYJZFPLFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2COCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)
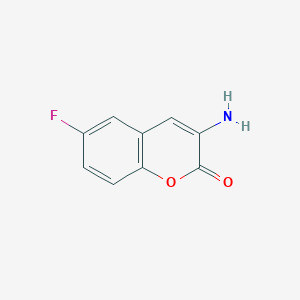

![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
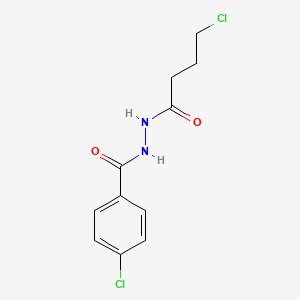
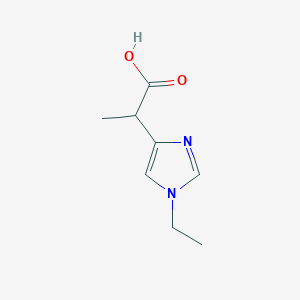

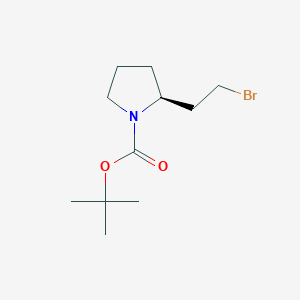
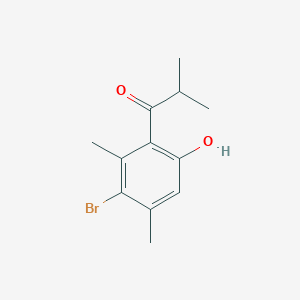
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
